TCS 359

Vue d'ensemble

Description

Applications De Recherche Scientifique

TCS 359 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of FLT3 and related kinases.

Biology: Employed in cell biology studies to investigate the role of FLT3 in cell proliferation and survival.

Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

Industry: Utilized in the development of new FLT3 inhibitors and related compounds for pharmaceutical applications

Mécanisme D'action

TCS 359 exerce ses effets en inhibant sélectivement la tyrosine kinase réceptrice FLT3. Cette inhibition bloque les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Le composé se lie au site de liaison à l’ATP de FLT3, empêchant la phosphorylation et l’activation du récepteur. Cela conduit à l’inhibition de la prolifération cellulaire et à l’induction de l’apoptose dans les cellules dépendantes de FLT3 .

Analyse Biochimique

Biochemical Properties

TCS 359 interacts with the FLT3 receptor tyrosine kinase, inhibiting its activity . This interaction is selective, as this compound has been shown to be selective over 22 other kinases .

Cellular Effects

This compound has been shown to have antiproliferative effects on human acute myelocytic leukemia MV4-11 cells . This suggests that this compound may influence cell function by inhibiting cell proliferation.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the FLT3 receptor tyrosine kinase . This inhibition disrupts the signaling pathways that this kinase is involved in, potentially leading to changes in gene expression and cellular function.

Dosage Effects in Animal Models

Given its potent inhibitory effects on the FLT3 receptor tyrosine kinase, it is likely that its effects would vary with dosage .

Metabolic Pathways

This compound is involved in the FLT3 signaling pathway due to its inhibitory effects on the FLT3 receptor tyrosine kinase

Transport and Distribution

Given its molecular target, it is likely that it would be distributed to areas where the FLT3 receptor tyrosine kinase is present .

Subcellular Localization

This compound is likely to be localized to areas where the FLT3 receptor tyrosine kinase is present, given its inhibitory effects on this kinase . This could potentially include the cell membrane, where many receptor tyrosine kinases are located.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

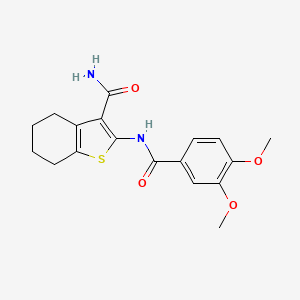

La synthèse de TCS 359 implique la formation de la structure de base du 2-acylaminothiophène-3-carboxamide. La voie synthétique comprend généralement les étapes suivantes :

Formation du cycle thiophène : Cela implique la cyclisation d’un précurseur approprié pour former le cycle thiophène.

Acylation : Le cycle thiophène est ensuite acylé pour introduire le groupe acyle.

Amination : Le thiophène acylé est ensuite soumis à une amination pour introduire le groupe amino.

Couplage avec le chlorure de 3,4-diméthoxybenzoyle : L’étape finale consiste à coupler l’aminothiophène avec le chlorure de 3,4-diméthoxybenzoyle pour former this compound

Méthodes de Production Industrielle

Les méthodes de production industrielle de this compound impliqueraient probablement l’optimisation de la voie synthétique ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte .

Analyse Des Réactions Chimiques

Types de Réactions

TCS 359 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle thiophène.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents substituants sur le cycle thiophène ou le groupe benzoyle

Réactifs et Conditions Communs

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de thiophène oxydés, tandis que les réactions de substitution peuvent produire une variété de thiophènes substitués .

Applications de la Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de FLT3 et des kinases apparentées.

Biologie : Employé dans des études de biologie cellulaire pour étudier le rôle de FLT3 dans la prolifération et la survie cellulaires.

Médecine : Investigué comme agent thérapeutique potentiel pour le traitement de la leucémie myéloïde aiguë et d’autres cancers.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de FLT3 et de composés apparentés pour des applications pharmaceutiques

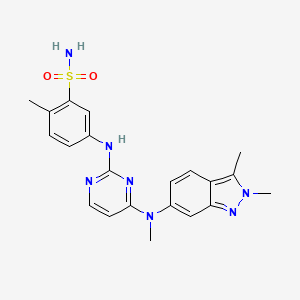

Comparaison Avec Des Composés Similaires

Composés Similaires

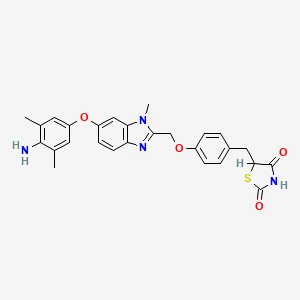

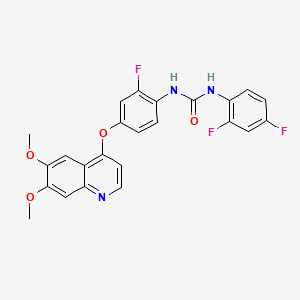

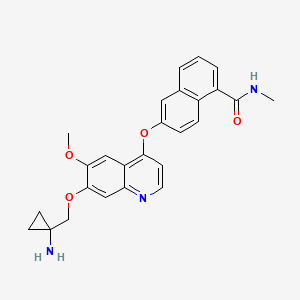

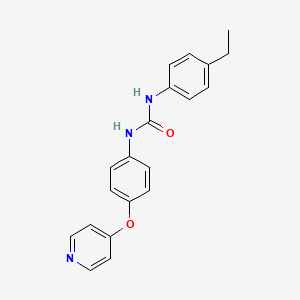

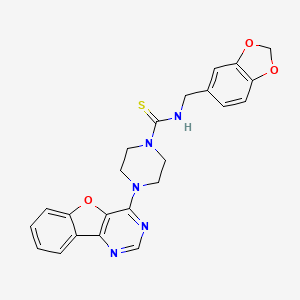

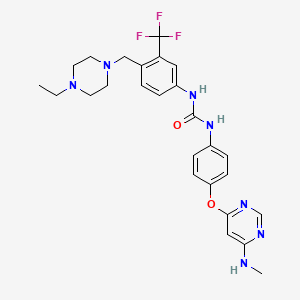

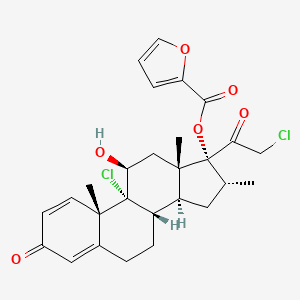

Midostaurine : Un autre inhibiteur de FLT3 utilisé dans le traitement de la leucémie myéloïde aiguë.

Quizartinib : Un inhibiteur sélectif de FLT3 avec une activité puissante contre les mutations FLT3-ITD.

Gilteritinib : Un inhibiteur double de FLT3 et d’AXL utilisé dans le traitement de la leucémie myéloïde aiguë récidivante ou réfractaire

Unicité de TCS 359

This compound est unique en raison de sa forte sélectivité et de sa puissance contre FLT3. Il présente une valeur IC50 inférieure à celle des autres inhibiteurs de FLT3, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles. De plus, sa structure chimique distincte permet d’explorer de nouveaux dérivés et analogues avec des propriétés améliorées .

Propriétés

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQCTGGIANIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359965 | |

| Record name | TCS 359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301305-73-7 | |

| Record name | TCS 359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

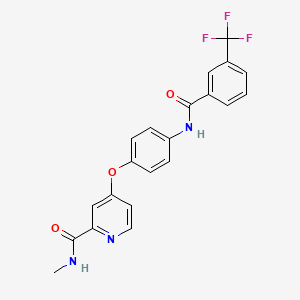

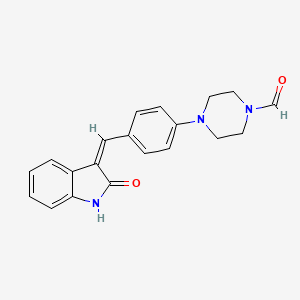

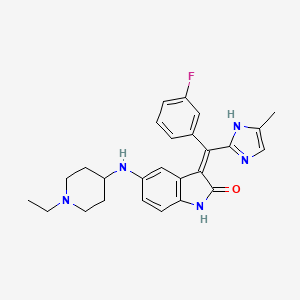

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)